molecular formula C10H14FNO B3308137 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol CAS No. 93748-83-5

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol

Cat. No.: B3308137
CAS No.: 93748-83-5
M. Wt: 183.22 g/mol
InChI Key: JZQQZPANBQRNOP-UHFFFAOYSA-N
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Description

Significance of the Substituted Aminoalcohol Scaffold in Advanced Organic Synthesis

The substituted aminoalcohol framework is a cornerstone of modern organic and medicinal chemistry. These bifunctional molecules, containing both an amine and an alcohol group, are prized for their versatile reactivity and significant biological relevance. Chiral vicinal aminoalcohols, in particular, are described as a ubiquitous and important class of biologically active compounds. sigmaaldrich.com It is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 drugs approved by the U.S. Food and Drug Administration, feature the 1,2-aminoalcohol motif. sigmaaldrich.com

This structural unit serves as a critical synthon, or building block, for creating more complex molecules. sigmaaldrich.com For instance, γ-amino alcohols are recognized as useful precursors for a variety of heterocyclic products, such as 1,4-oxazepanes. nih.gov Beyond their role as synthetic intermediates, aminoalcohol derivatives are actively studied for a wide range of potential therapeutic applications. sigmaaldrich.com They are also frequently employed as chiral ligands for metal catalysts or as chiral auxiliaries in asymmetric synthesis, guiding chemical reactions to produce a specific stereoisomer of the desired product. sigmaaldrich.com Their ability to form stable complexes and facilitate stereoselective transformations makes them indispensable tools in the synthesis of optically active molecules. sigmaaldrich.com

Historical Context of Related Aminoalcohol Research Methodologies

The methods for synthesizing aminoalcohols have evolved considerably over time. Historically, many approaches relied on the derivatization of naturally occurring chiral molecules, such as amino acids, a strategy known as chiral pool synthesis. While effective, this method is inherently limited by the availability and structural diversity of the starting materials.

To overcome these limitations, chemists have dedicated significant effort to developing asymmetric routes that create the desired stereochemistry from simpler, achiral precursors. An early and significant development in this area was the Sharpless asymmetric aminohydroxylation, which introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. Other classical approaches include the diastereoselective Mannich-type reaction, which involves the nucleophilic addition of an enolate to an imine.

More recently, research has focused on novel catalytic systems that offer greater efficiency and broader substrate scope. Modern methods include Cr/photoredox dual catalysis for coupling carbonyl compounds and amines, as well as highly efficient electroreductive cross-coupling reactions between imines and aldehydes or ketones. Other advanced techniques involve the use of samarium(II) iodide (SmI₂) for the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, and multicatalytic strategies that use photocatalysts to enable radical C-H amination of alcohols. These cutting-edge methods represent a shift towards more sustainable and powerful tools for constructing the valuable aminoalcohol scaffold.

Overview of Current Research Landscape Pertaining to 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol

While the broader class of substituted aminoalcohols is the subject of extensive research, dedicated scientific literature focusing specifically on the synthesis and properties of this compound is not widely available. Its tertiary amine structure, featuring a methyl group and a 2-fluorobenzyl group, distinguishes it from more commonly cited secondary amine analogues.

A plausible synthetic route for this compound can be inferred from established methodologies for preparing similar N-alkylated aminoalcohols. A general approach involves the N-alkylation of a suitable amine precursor. For this specific target, the synthesis would likely proceed via the reaction of N-methyl-2-fluorobenzylamine with a two-carbon electrophile that can introduce the hydroxyethyl (B10761427) group, such as ethylene (B1197577) oxide or 2-chloroethanol. A similar strategy is documented in patents for the synthesis of the non-fluorinated analogue, N-Benzyl-N-methylethanolamine, where N-benzyl-methylamine is reacted with 1-bromo-2-chloroethane (B52838) or used to prepare N-(2-chloroethyl)-N-benzyl-methylamine as an intermediate.

Due to the absence of specific experimental data for this compound, the properties of its closely related secondary amine analogue, 2-[(2-Fluorobenzyl)amino]ethanol (PubChem CID: 4719266), are presented below for reference. This analogue lacks the N-methyl group present in the title compound.

Interactive Data Table: Properties of 2-[(2-Fluorobenzyl)amino]ethanol

PropertyValue
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
IUPAC Name 2-[(2-fluorobenzyl)amino]ethanol
CAS Number 64834-60-2
XLogP3 0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQQZPANBQRNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Fluoro Benzyl Methyl Amino Ethanol

Established Synthetic Routes and Reaction Conditions

The synthesis of the 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol scaffold can be achieved through several reliable and well-documented chemical strategies. These methods primarily involve the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through reductive amination, nucleophilic substitution, and condensation reactions.

Reductive Amination Strategies for the Aminoalcohol Moiety

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy typically involves the reaction of 2-fluorobenzaldehyde (B47322) with 2-(methylamino)ethanol (B44016). The process occurs in two main stages: the initial formation of an iminium ion intermediate, followed by its reduction to the target amine.

The reaction is initiated by the nucleophilic attack of the secondary amine, 2-(methylamino)ethanol, on the carbonyl carbon of 2-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and the milder, more selective sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is often preferred for its tolerance of a wider range of functional groups and its effectiveness under slightly acidic conditions.

Table 1: Hypothetical Reductive Amination Conditions

Reactant 1 Reactant 2 Reducing Agent Solvent Conditions
2-Fluorobenzaldehyde 2-(Methylamino)ethanol Sodium Triacetoxyborohydride Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Room Temperature, 12-24h
2-Fluorobenzaldehyde 2-(Methylamino)ethanol Sodium Borohydride Methanol (MeOH) 0°C to Room Temperature, 2-6h

Nucleophilic Substitution Approaches in C-N and C-O Bond Formation

Nucleophilic substitution provides a direct and powerful route for constructing the C-N bond in this compound. The most common approach involves the SN2 reaction between a 2-fluorobenzyl halide (such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride) and 2-(methylamino)ethanol.

In this reaction, the nitrogen atom of 2-(methylamino)ethanol acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-fluorobenzyl halide and displacing the halide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being favored to facilitate the SN2 pathway.

An alternative, though less common, nucleophilic substitution strategy could involve the ring-opening of a suitable epoxide, such as 2-(2-fluorophenyl)oxirane, by 2-(methylamino)ethanol. This reaction would be catalyzed by an acid or a base and would yield a regioisomeric mixture of aminoalcohols, requiring careful control of reaction conditions to favor the desired product. A similar approach has been documented for the synthesis of related aminoalcohols. google.com

Table 2: Nucleophilic Substitution Reaction Parameters

Substrate Nucleophile Base Solvent Conditions
2-Fluorobenzyl Bromide 2-(Methylamino)ethanol Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN) 60-80°C, 8-16h
2-Fluorobenzyl Chloride 2-(Methylamino)ethanol Triethylamine (Et₃N) Dimethylformamide (DMF) 80-100°C, 12-24h

Condensation Reactions for Scaffold Assembly

Condensation reactions are fundamental to the assembly of the this compound structure, particularly as the initial step in the reductive amination pathway. mdpi.comdiva-portal.org The condensation of the carbonyl group of 2-fluorobenzaldehyde with the secondary amine of 2-(methylamino)ethanol forms a hemiaminal intermediate.

This hemiaminal is generally unstable and readily eliminates a molecule of water, especially under neutral or slightly acidic conditions, to generate the key electrophilic iminium ion. While this condensation is typically part of a one-pot reductive amination process, the formation of the iminium ion is the critical scaffold-assembling step that precedes the final reduction. The efficiency of this condensation is often enhanced by the removal of water or by the use of a mild acid catalyst.

Catalytic Systems in the Synthesis of this compound

The integration of catalytic systems can significantly enhance the efficiency, selectivity, and sustainability of the synthesis of this compound. Both transition metal catalysis and organocatalysis offer advanced strategies for its preparation.

Transition Metal Catalysis for Selective Functionalization

Transition metal catalysts are instrumental in modern organic synthesis for their ability to mediate a wide array of transformations with high selectivity. nih.gov In the synthesis of the target molecule, transition metals like palladium (Pd), ruthenium (Ru), or iridium (Ir) could be employed in catalytic reductive amination. In this variation, a metal catalyst activates a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to effect the reduction of the in situ-formed iminium ion. This method can offer advantages in terms of milder reaction conditions and reduced waste compared to stoichiometric hydride reagents.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, albeit more complex, alternative for C-N bond formation. This would involve coupling 2-(methylamino)ethanol with a 2-fluorobenzyl derivative, although it is more commonly applied for aryl-N bond formation.

Organocatalysis in Stereoselective Preparations

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. While the target molecule, this compound, is achiral, the introduction of a chiral center, for instance at the carbon bearing the hydroxyl group, would necessitate a stereoselective synthesis.

A hypothetical enantioselective synthesis could be achieved using a chiral organocatalyst. For instance, a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., TRIP), could catalyze the condensation of 2-fluorobenzaldehyde and 2-(methylamino)ethanol. The chiral catalyst would create a chiral environment around the iminium ion intermediate, guiding the subsequent nucleophilic attack (reduction) to favor the formation of one enantiomer over the other. This approach is a cornerstone of modern asymmetric synthesis for producing enantiomerically enriched pharmaceutical compounds.

Biocatalytic Approaches (if applicable, non-therapeutic context)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with biodegradable catalysts (enzymes or whole cells). mdpi.com While specific literature on the biocatalytic synthesis of this compound is not prominent, the structural motifs of the molecule suggest the applicability of several established enzymatic reactions for its production or the synthesis of its precursors.

Enzymatic methods are increasingly important for producing chiral alcohols and amines, which are valuable intermediates. mdpi.com Key biocatalytic transformations that could be applied include:

Enzymatic Reduction: The alcohol functionality could be installed via the asymmetric reduction of a corresponding ketone precursor, 2-[(2-fluoro-benzyl)-methyl-amino]-acetaldehyde or a related keto-ester. Alcohol dehydrogenases (ADHs) are well-known for their ability to reduce ketones to chiral alcohols with high enantioselectivity. mdpi.com For instance, microbial screening has successfully identified organisms from genera like Candida and Saccharomyces for the enantioselective reduction of fluorinated acetophenones to their corresponding alcohols with high yield and enantiomeric excess. mdpi.com

Transaminase Reactions: Chiral amines can be synthesized using transaminases, which catalyze the transfer of an amino group from a donor molecule to a ketone substrate. A plausible biocatalytic route could involve the amination of a suitable keto-precursor.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes often used in non-aqueous media. nih.gov A potential strategy could involve the lipase-catalyzed aminolysis of an epoxide (e.g., 2-methyloxirane) with 2-fluorobenzylamine, or the resolution of a racemic mixture of the target amino alcohol through enantioselective acylation. Lipase B from Candida antarctica has been used in two-step esterification and amidation reactions, showcasing a simplified and more environmentally friendly process. nih.gov

These biocatalytic methods represent powerful tools that could be adapted for the efficient and stereoselective synthesis of this compound, aligning with the growing demand for sustainable chemical manufacturing. mdpi.com

Stereoselective and Enantioselective Synthesis of Chiral Analogues

The this compound structure contains a stereogenic center at the carbon atom bearing the hydroxyl group. The synthesis of single enantiomers is crucial in many chemical applications. Asymmetric synthesis aims to produce a specific stereoisomer preferentially. wikipedia.orgmsu.edu This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials.

Developing asymmetric routes to β-amino alcohols is a significant area of synthetic chemistry. Common approaches involve either introducing the amino alcohol functionality onto an existing carbon skeleton or, more efficiently, forming a new carbon-carbon bond while simultaneously creating one or two vicinal stereogenic centers. A recently developed method involves a multi-catalytic, asymmetric radical C-H amination of alcohols to access chiral β-amino alcohols. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This process transforms an enantioselective reaction into a diastereoselective one, which is often easier to control and purify.

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be incorporated into a precursor. For example:

An achiral carboxylic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov

The nitrogen atom could then be introduced. For instance, N-sulfinyl imines can be used in highly diastereoselective additions to aldehydes to form β-hydroxy-N-sulfinyl imine products, which can then be reduced to the corresponding syn- or anti-1,3-amino alcohols. nih.gov

Subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would yield the desired alcohol stereochemistry.

Finally, removal of the auxiliary would furnish the enantiomerically enriched amino alcohol.

Ligand-controlled catalysis is another powerful method where a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the stereochemical course of the reaction. For β-amino alcohols, the Sharpless asymmetric aminohydroxylation provides a direct route from alkenes, using a chiral ligand to control the enantioselectivity of the addition of the amine and hydroxyl groups across the double bond.

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations, and acylations. The auxiliary is attached as an imide. wikipedia.orgwikipedia.org
Pseudoephedrine / PseudoephenamineUsed to form chiral amides for highly diastereoselective alkylation reactions, including the formation of quaternary carbon centers. wikipedia.orgnih.gov
Camphorsultam (Oppolzer's Sultam)Used in various reactions including Michael additions and Diels-Alder reactions. wikipedia.org
(S)- or (R)-1-PhenylethylamineCan be used as both the amine source and stereocontroller in asymmetric Michael additions to form chiral amino acids. scispace.com
tert-Butanesulfinamide (Ellman's Auxiliary)Condenses with aldehydes and ketones to form N-sulfinyl imines, which undergo diastereoselective nucleophilic addition to synthesize chiral amines. wikipedia.org

Asymmetric induction describes the preferential formation of one enantiomer or diastereoisomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in stereoselective synthesis. msu.edu

Substrate-Controlled Induction: In this approach, a pre-existing chiral center in the starting material directs the formation of a new stereocenter. For a precursor to this compound, if a chiral amine like (R)- or (S)-alpha-methylbenzylamine were used instead of methylamine, its stereocenter could influence the asymmetric reduction of a nearby ketone.

Reagent-Controlled Induction: Here, a chiral reagent is used to create the new stereocenter. For example, using a chiral reducing agent like a derivative of borane (B79455) complexed with a chiral ligand (e.g., CBS catalyst) to reduce a ketone precursor would be a form of reagent-controlled synthesis.

Catalyst-Controlled Induction: This is often the most desirable method, where a small amount of a chiral catalyst creates large quantities of an enantiomerically enriched product. wikipedia.org A key step in synthesizing the target compound is the formation of the C-O bond of the alcohol. The asymmetric reduction of a precursor ketone, such as 2-((2-fluorobenzyl)(methyl)amino)-1-oxoethane, could be achieved with high enantioselectivity using a chiral transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral phosphine (B1218219) ligand under hydrogenation conditions.

A powerful example of catalyst control is the enantioselective C-H amination of alcohols, which can be mediated by multiple catalysts working together. nih.gov A proposed mechanism involves an alcohol binding to a chiral copper catalyst, which then forms a radical that undergoes a regio- and enantio-selective hydrogen atom transfer (HAT), followed by stereoselective amination to yield the desired chiral β-amino alcohol. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and using catalytic reagents over stoichiometric ones. jocpr.comsemanticscholar.org

The choice of solvent is critical, as solvents constitute a large portion of the waste generated in chemical processes. Green chemistry encourages the use of environmentally benign solvents or the elimination of solvents altogether.

Green Solvents: Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF) are effective but pose significant environmental and health risks. Greener alternatives include water, ethanol (B145695), supercritical fluids (like CO₂), and certain ionic liquids. Reactions performed in aqueous buffer systems are considered highly biocompatible and green. semanticscholar.org For the synthesis of this compound, a reductive amination step could potentially be carried out in ethanol or water, which are safer and more sustainable choices.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. Microwave-assisted organic synthesis (MAOS) is one such technique that can accelerate reaction rates, often without the need for a solvent. A one-pot synthesis of fluorinated pyrrolopyridinones has been developed using microwave heating, which reduces reaction times and simplifies purification. mdpi.com

Table 2: Green Chemistry Solvent Selection Guide
ClassExamplesGreen Chemistry Consideration
RecommendedWater, Ethanol, Methanol, 2-Propanol, Ethyl acetate, AcetoneLow environmental impact, low toxicity, readily available, and often biodegradable.
ProblematicAcetonitrile, Tetrahydrofuran (THF), Toluene, Hexanes, Dichloromethane (DCM)Present some environmental or health concerns but may be necessary for certain reactions. Usage should be minimized.
HazardousDioxane, Dimethylformamide (DMF), Chloroform, Carbon tetrachloride, Benzene (B151609)High toxicity, carcinogenic properties, or significant environmental persistence. Should be avoided and replaced with greener alternatives.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A reaction with 100% atom economy produces no waste byproducts. jocpr.com

A plausible and convergent synthesis for this compound is the reductive amination of 2-fluorobenzaldehyde with 2-(methylamino)ethanol. This is an addition reaction followed by a reduction, which can have a high atom economy if the reduction is catalytic.

Hypothetical Synthesis and Atom Economy Calculation:

Step 1: Imine Formation (Condensation) C₇H₅FO (2-fluorobenzaldehyde) + C₃H₉NO (2-(methylamino)ethanol) → C₁₀H₁₂FNO (Imine) + H₂O

Step 2: Reduction C₁₀H₁₂FNO (Imine) + [H₂] → C₁₀H₁₄FNO (Product)

Let's calculate the atom economy:

Formula Weight of Product (C₁₀H₁₄FNO): 183.22 g/mol

Formula Weight of Reactants (C₇H₅FO + C₃H₉NO): 124.11 g/mol + 75.11 g/mol = 199.22 g/mol

Atom Economy = (FW of Product / FW of Reactants) x 100 = (183.22 / 199.22) x 100 ≈ 92.0%

This calculation ignores the reducing agent (e.g., H₂), which is ideal, but highlights that the only theoretical byproduct is water. This contrasts sharply with less atom-economical methods like Wittig reactions or those requiring stoichiometric protecting groups, which generate significant waste.

Table 3: Atom Economy of a Hypothetical Reductive Amination
ReactantFormulaMolar Mass (g/mol)ProductFormulaMolar Mass (g/mol)Atom Economy
2-Fluorobenzaldehyde + 2-(Methylamino)ethanolC₇H₅FO + C₃H₉NO124.11 + 75.11 = 199.22This compoundC₁₀H₁₄FNO183.22~92%

Waste minimization can also be achieved by:

Using catalytic reagents instead of stoichiometric ones (e.g., catalytic hydrogenation vs. NaBH₄ reduction).

Designing convergent syntheses with fewer steps. mdpi.com

Telescoping reactions, where intermediates are not isolated, reducing solvent use for workup and purification. unibo.it

By applying these advanced synthetic and green chemistry principles, the production of this compound and its analogues can be made more efficient, selective, and environmentally sustainable.

Recyclable Catalysts and Reagents

The synthesis of this compound and related tertiary amines is increasingly benefiting from green chemistry principles, emphasizing the use of recyclable catalysts to enhance sustainability and efficiency. Key approaches include leveraging heterogeneous catalysts and advanced homogeneous systems for N-alkylation reactions.

One prominent sustainable method is the direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. nih.gov This atom-economical process involves the temporary oxidation of an alcohol (like 2-fluorobenzyl alcohol) to its corresponding aldehyde, which then reacts with an amine (such as 2-(methylamino)ethanol) to form an imine. This intermediate is subsequently reduced by the "borrowed" hydrogen to yield the final tertiary amine, with water as the sole byproduct. nih.gov

Homogeneous Recyclable Catalysts: Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high efficacy in these transformations. nih.govscispace.com For instance, an iridium complex supported on mesoporous silica (B1680970) (SBA-15) has been shown to be a highly efficient and recyclable catalyst for the N-alkylation of anilines with benzyl (B1604629) alcohol. scispace.com Such catalysts combine the high activity of homogeneous systems with the ease of separation and recycling characteristic of heterogeneous catalysts. mdpi.comnih.gov Cobalt-based pincer complexes also serve as effective, earth-abundant catalysts for the N-alkylation of amines with alcohols. organic-chemistry.org

Heterogeneous Catalysts: For large-scale industrial applications, solid catalysts are often preferred. Nickel or copper nanoparticles supported on materials like γ-Al2O3, MgO, or zeolites are effective for the N-alkylation of amines with alcohols in continuous flow reactors. researchgate.net These systems allow for the synthesis of secondary or tertiary amines with high yields and can be operated for extended periods without significant loss of activity. researchgate.net

Another key synthetic route is reductive amination, which involves the reaction of an aldehyde (2-fluorobenzaldehyde) with an amine (2-(methylamino)ethanol) in the presence of a reducing agent. Heterogeneous catalysts, such as rhodium or platinum on carbon supports (Rh/C, Pt/C), have been effectively used, often accelerated by microwave irradiation to drastically reduce reaction times. mdpi.comnih.gov These catalysts are easily recovered by filtration and can be reused multiple times. mdpi.com Iridium catalysts prepared from the pyrolysis of ionic liquids on activated carbon have also been developed for the general reductive amination of aldehydes and ketones. researchgate.net

Table 1: Comparison of Recyclable Catalytic Systems for N-Alkylation Reactions

Catalyst System Support/Ligand Substrates Key Advantages
Iridium Complex N-Heterocyclic Carbene (NHC) Amines, Alcohols High activity, Selectivity, Recyclable
Ruthenium Complex N-Heterocyclic Carbene (NHC) Amines, Alcohols Low catalyst loading, Solvent-free conditions nih.gov
Cobalt Complex Pincer Ligands Amines, Alcohols Earth-abundant metal, Mild conditions organic-chemistry.org
Nickel Nanoparticles γ-Al2O3, MgO, Zeolites Amines, Alcohols Continuous flow process, High yield researchgate.net
Rhodium/Platinum Carbon Aldehydes, Amines Microwave-assisted, Fast reaction times mdpi.comnih.gov

Derivatization Strategies and Synthesis of Related Analogs of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. These derivatizations can be targeted at the hydroxyl group, the benzyl moiety, or the tertiary amine.

Modifications at the Hydroxyl Group

The primary alcohol functionality is a versatile handle for derivatization. Standard transformations include esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides (e.g., benzoyl chloride) or carboxylic anhydrides in the presence of a base. libretexts.org This reaction is often used to introduce spectroscopically active groups for analytical purposes or to modify the molecule's biological properties.

Silylation: For applications in gas chromatography (GC), the hydroxyl group is often derivatized to a more volatile silyl (B83357) ether. Reagents like bis(trimethylsilyl)acetamide (BSA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. actascientific.com Silylation follows a reactivity order of primary > secondary > tertiary alcohols. actascientific.com

Other Transformations: The hydroxyl group can be converted to other functionalities. For instance, it can be transformed into an azide, which is more nucleophilic, using reagents like triphenylphosphine/diisopropyl azodicarboxylate (DEAD)/zinc azide. nih.gov This opens pathways to further amino-functionalized analogs.

Functionalization of the Benzyl Moiety

The 2-fluorobenzyl group can be modified through reactions targeting the aromatic ring or the benzylic position.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator. libretexts.org This means that electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) will predominantly occur at positions para (C5) and ortho (C3) to the fluorine atom. masterorganicchemistry.compitt.edumsu.edu The directing influence of the existing substituents (fluorine and the alkylamino-ethanol side chain) will determine the regioselectivity of further functionalization.

Benzylic C-H Functionalization: Direct functionalization of the benzylic C-H bonds offers a powerful and atom-economical route to analogs. acs.org Metallaphotoredox catalysis, combining a transition metal (like nickel) with a photocatalyst, has emerged as a method for the acylation or arylation of benzylic C-H bonds under mild conditions. rsc.org This allows for the introduction of various groups directly at the benzylic carbon.

Transformations of the Tertiary Amine Functionality

The tertiary amine in the molecule can undergo several key transformations.

N-Oxide Formation: Oxidation of the tertiary amine with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation alters the electronic and steric properties of the nitrogen center.

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. youtube.comlibretexts.org This introduces a permanent positive charge and can be the first step in elimination reactions.

N-Dealkylation: While challenging, selective removal of either the methyl or the 2-fluoro-benzyl group is a potential transformation. Bio-inspired methods, such as manganese-catalyzed deaminative hydroxylation, demonstrate the conversion of benzyl amines to alcohols, suggesting pathways for C-N bond cleavage. nih.gov

Mechanistic Investigations and Reaction Kinetics of this compound

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and controlling product distribution.

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound can proceed through several pathways, with the mechanism depending on the choice of starting materials and catalysts.

SN2 Pathway: The most direct synthesis involves the N-alkylation of 2-(methylamino)ethanol with a 2-fluorobenzyl halide (e.g., chloride or bromide). This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. A potential complication is overalkylation, but using a secondary amine as the starting material helps to direct the synthesis towards the desired tertiary amine. libretexts.org

Reductive Amination Pathway: An alternative route is the reductive amination of 2-fluorobenzaldehyde with 2-(methylamino)ethanol. This one-pot reaction proceeds in two main steps:

Imine/Iminium Ion Formation: The amine nitrogen attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion intermediate. youtube.com

Reduction: The iminium ion is then reduced to the tertiary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation (H2 with catalysts like Pd/C, Pt/C, or Rh/C). mdpi.comyoutube.comresearchgate.net

"Borrowing Hydrogen" Pathway: When starting from 2-fluorobenzyl alcohol and 2-(methylamino)ethanol, the reaction follows the "borrowing hydrogen" mechanism, which is a cascade of three catalytic steps:

Dehydrogenation: The catalyst (e.g., an Iridium or Ruthenium complex) reversibly oxidizes the benzyl alcohol to 2-fluorobenzaldehyde. nih.govacs.org

Condensation: The in situ-generated aldehyde condenses with 2-(methylamino)ethanol to form an iminium ion intermediate.

Hydrogenation: The catalyst, which holds the "borrowed" hydrogen (often as a metal-hydride species), reduces the iminium ion to the final tertiary amine product, regenerating the catalyst for the next cycle. nih.govresearchgate.net

Kinetic studies on analogous N-alkylation reactions have shown that the rate-determining step can vary. In some iridium-catalyzed systems, the decoordination of the amine substrate and coordination of the imine intermediate is rate-limiting. nih.gov In other cases, the initial C-H activation at the benzylic position of the alcohol is the slowest step. researchgate.net

Table 2: Key Intermediates in Different Synthetic Pathways

Synthetic Pathway Key Intermediate(s) Description
SN2 Alkylation Transition State A five-coordinate transition state involving the nucleophilic amine, benzylic carbon, and leaving group.
Reductive Amination Iminium Ion A positively charged species formed from the condensation of the aldehyde and secondary amine.
Borrowing Hydrogen Metal-Hydride, Aldehyde, Iminium Ion The alcohol is temporarily converted to an aldehyde, which forms an iminium ion before being reduced by the metal-hydride. nih.gov

Kinetic Studies of Key Transformations and Rate-Determining Steps

Kinetic studies are crucial for understanding the reaction rates and optimizing the synthesis of this compound and its subsequent transformations. The synthesis of N-substituted ethanolamines can often be achieved through methods like reductive amination or N-alkylation. researchgate.netchemrxiv.org

The formation of the parent compound, N-substituted ethanolamines, from aqueous ammonia (B1221849) and ethylene (B1197577) oxide is an irreversible competitive consecutive second-order reaction. researchgate.net The presence of water can act as a catalyst in these reactions. researchgate.netresearchgate.net The activation energy for the synthesis of mono-ethanolamine has been determined to be approximately 61.52 kJ/mol. researchgate.net

Table 1: Activation Parameters for the Oxidation of Substituted Benzylamines Note: This data is for the oxidation of benzylamines by cetyltrimethylammonium permanganate (B83412) and serves as a model for potential transformations of the target compound.

Substituent ΔH* (kJ mol⁻¹) ΔS* (J mol⁻¹ K⁻¹) ΔG* (kJ mol⁻¹)
H 45.5 ± 0.5 -90 ± 2 72.4 ± 0.4
p-F 40.1 ± 0.8 -104 ± 3 71.2 ± 0.6
p-Cl 41.3 ± 0.6 -102 ± 2 71.9 ± 0.5
p-Br 42.0 ± 0.7 -100 ± 2 71.8 ± 0.6
p-Me 51.1 ± 0.6 -78 ± 2 74.4 ± 0.5
m-F 35.8 ± 0.4 -118 ± 1 71.1 ± 0.3
m-Cl 36.3 ± 0.4 -117 ± 1 71.3 ± 0.3
m-Br 37.0 ± 0.5 -115 ± 2 71.4 ± 0.4

Data sourced from studies on analogous compounds. ias.ac.in

The introduction of a fluorine atom to the benzyl ring, as in this compound, is expected to influence the reaction kinetics. Fluorine is a highly electronegative atom that can exert a strong electron-withdrawing inductive effect, which can alter the electron density at the reaction center and influence the stability of transition states. nih.govnih.gov This effect can be seen in the oxidation of fluorinated benzylamines, where electron-withdrawing groups like fluorine can improve the efficiency of the reaction. nih.gov

Radical and Ionic Mechanisms in Derivatives

The fragmentation of derivatives of this compound under mass spectrometry conditions provides insight into potential radical and ionic mechanisms. The fragmentation of protonated benzylamines, for example, often begins with the loss of ammonia at low collision energy. nih.gov

A primary fragmentation pathway for aliphatic amines involves α-cleavage, where an alkyl radical is lost. miamioh.edu In the case of benzylamines, cleavage of the benzylic C-C bond is a common fragmentation pathway. thieme-connect.de For N-benzylammonium analogues, fragmentation exclusively yields a neutral amine and a benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺). nih.gov

The presence of a fluorine atom on the benzene ring can influence these fragmentation pathways. The electron-withdrawing nature of fluorine can affect the stability of the resulting carbocations and radical species. researchgate.net For instance, in the cyclopalladation of fluorinated N,N-dimethylbenzylamines, the fluorine substituent was found to direct the regioselectivity of C-H bond activation under certain conditions. researchgate.net

Furthermore, studies on the C-F bond functionalization of o-trifluoromethyl benzylamines have shown that the generation of a difluoroquinomethide intermediate can be facilitated by an electron-rich auxiliary. acs.org This suggests that the 2-fluoro substituent in this compound could potentially participate in or influence similar complex reaction mechanisms.

Table 2: Common Fragmentation Pathways in Benzylamine Derivatives

Precursor Ion Fragmentation Mechanism Key Fragment Ions
Protonated Benzylamine Loss of Ammonia [MH - NH₃]⁺
N-Benzylammonium Analogues Heterolytic Cleavage [C₇H₇]⁺ (Benzylic or Tropylium Carbocation)
Aliphatic Amines α-Cleavage Loss of largest alkyl radical

This table is a generalized representation based on studies of analogous compounds. nih.govmiamioh.edunih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoro Benzyl Methyl Amino Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution. For a molecule like 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques for Structural Assignment

The complete assignment of the ¹H and ¹³C NMR spectra is the foundational step in structural elucidation. The predicted spectra are based on known data for N-Benzyl-N-methylethanolamine, with adjustments for the electronic effects and spin-spin couplings introduced by the ortho-fluorine atom on the benzyl (B1604629) group. chemicalbook.comst-andrews.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with their chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atom (J-coupling). The benzylic protons (Ar-CH₂ -N), the two methylene (B1212753) groups of the ethanolamine (B43304) chain (-N-CH₂ -CH₂ -OH), and the N-methyl protons (-N-CH₃ ) will appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each of the 10 unique carbon atoms in the molecule. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J-CF), appearing as a doublet. Other aromatic carbons will show smaller two- or three-bond couplings (²J-CF, ³J-CF).

2D NMR Spectroscopy: To confirm these assignments and establish connectivity, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would show correlations between adjacent protons in the aromatic ring and between the two methylene groups of the ethanolamine chain (-N-CH₂-CH₂ -OH).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for definitive assignment of carbon resonances based on their known proton assignments. nih.gov

The following tables provide the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Ar-H (4H)7.0 - 7.5mJ_HH, J_HF
-CH₂-OH~3.6tJ = 5-6
Ar-CH₂-N~3.6s-
-N-CH₂-~2.6tJ = 5-6
N-CH₃~2.3s-
-OHVariablebr s-

Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (ppm)
C-F (Ar)~161 (d, ¹J_CF ≈ 245 Hz)
C-ipso (Ar, attached to CH₂)~125 (d, ²J_CF ≈ 15 Hz)
Other Ar-C115 - 132
-CH₂-OH~59
Ar-CH₂-N~58
-N-CH₂-~56
N-CH₃~42

Conformational Analysis via NMR Spectroscopy

Flexible molecules like this compound exist as an equilibrium of multiple conformations in solution due to rotation around single bonds, such as the C-N and C-C bonds. libretexts.org NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a powerful technique for determining the time-averaged, predominant conformation.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. rsc.org Cross-peaks in a NOESY spectrum indicate spatial proximity. For this molecule, a key analysis would be observing correlations between:

The N-CH₃ protons and the aromatic protons of the 2-fluorobenzyl group.

The benzylic (Ar-CH₂) protons and the protons of the ethanolamine chain.

The presence and intensity of these cross-peaks would allow for the construction of a 3D model of the preferred molecular conformation in solution. For example, a strong NOE between the N-methyl protons and the H-6 proton of the aromatic ring would suggest a conformation where the methyl group is oriented towards the aromatic ring.

Elucidation of Dynamic Processes using NMR

Molecules can undergo dynamic processes on the NMR timescale, such as hindered bond rotation or nitrogen inversion, which affect the appearance of the NMR spectrum. For N-benzyl compounds, rotation around the Ar-CH₂ bond can be sterically hindered, leading to distinct signals for atoms that would otherwise be chemically equivalent.

Variable Temperature (VT) NMR: This technique is used to study such dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the rate of exchange between different conformations.

Slow Exchange (Low Temperature): If the rotation is slow on the NMR timescale, separate signals may be observed for different conformers.

Fast Exchange (High Temperature): At higher temperatures, the rotation becomes rapid, and the NMR spectrum shows a single, time-averaged signal for the exchanging sites.

Coalescence (Intermediate Temperature): At a specific temperature known as the coalescence temperature, the two separate signals merge into a single broad peak. The rate of the dynamic process at this temperature can be calculated from the separation of the signals in the slow-exchange regime.

For this compound, VT-NMR could reveal information about the energy barrier to rotation around the N-benzyl bond.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions.

Characterization of Electron Ionization (EI-MS) Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing extensive fragmentation. nih.gov The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For amines, the dominant fragmentation pathway is typically alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.

For this compound (Molecular Weight: 183.22 g/mol ), the following fragmentation pathways are predicted:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond to form a stable 2-fluorobenzyl cation (or its rearranged tropylium (B1234903) equivalent). This fragment is expected to be the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond between the two carbons of the ethanolamine group is also a prominent pathway, leading to the loss of a neutral CH₂OH radical.

Predicted Major Fragments in EI-MS

m/zProposed Fragment Ion StructureFragmentation Pathway
183[C₁₀H₁₄FNO]⁺•Molecular Ion (M⁺•)
152[M - CH₂OH]⁺Alpha-cleavage
109[C₇H₆F]⁺Benzylic Cleavage (2-fluorobenzyl cation)
91[C₇H₇]⁺Tropylium ion (from loss of HF from m/z 109)
77[C₆H₅]⁺Phenyl cation
44[CH₃-N=CH₂]⁺Alpha-cleavage

Analysis of Electrospray Ionization (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 184.2. The fragmentation of this even-electron ion under CID conditions is expected to proceed through the loss of small, stable neutral molecules.

Loss of Water: A common pathway for protonated alcohols is the elimination of a water molecule (H₂O, 18 Da).

Loss of the Ethanol (B145695) Group: Cleavage of the N-CH₂CH₂OH bond can lead to the loss of the entire hydroxyethyl (B10761427) group.

Cleavage of the Benzyl Group: The C-N bond can cleave to lose the neutral 2-fluorotoluene (B1218778) and generate a protonated amine fragment, or lose the amine to generate the 2-fluorobenzyl cation.

Predicted Major Fragments in ESI-MS/MS of [M+H]⁺

m/z (Precursor)m/z (Product)Proposed Neutral LossProposed Product Ion Structure
184.2166.2H₂O[M+H - H₂O]⁺
184.2138.1CH₂CH₂OH[C₈H₁₀FN]⁺
184.2109.1C₃H₉NO[C₇H₆F]⁺ (2-fluorobenzyl cation)

Isotopic Labeling Studies for Fragmentation Pathway Confirmation

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the path of atoms and functional groups during molecular fragmentation. By selectively replacing specific atoms with their heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can precisely determine the origin of fragment ions observed in a mass spectrum. nih.gov This methodology is crucial for confirming proposed fragmentation mechanisms, which might otherwise remain ambiguous.

For a molecule like this compound, several fragmentation pathways can be postulated under techniques like Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). plos.orgnih.gov Common cleavage points include the benzylic C-N bond, the C-N bond of the ethanolamine moiety, and the C-O bond.

To illustrate how isotopic labeling would confirm these pathways:

Labeling the Methylene Bridge: Synthesizing the compound with a ¹³C atom in the benzyl methylene group (-¹³CH₂-) would allow for tracking this specific carbon. If a fragment ion retains the ¹³C label, it confirms that the benzyl moiety is part of that fragment. For instance, the formation of the tropylium ion (m/z 91), a common fragment for benzyl compounds, could be verified to see if it incorporates the original benzyl carbon. wvu.edu

Deuterium (B1214612) Labeling of the Methyl Group: Replacing the N-methyl group's protons with deuterium (-N-CD₃) would result in a 3-dalton mass shift in any fragment containing this group. This allows for unambiguous identification of fragments that have retained the methyl amine portion of the molecule.

¹⁸O Labeling of the Hydroxyl Group: Introducing an ¹⁸O isotope into the ethanol hydroxyl group would help in studying the loss of water or the ethanol group itself. A neutral loss corresponding to H₂¹⁸O would confirm that the hydroxyl group is the source of the lost oxygen.

These studies are critical as the energy applied during fragmentation can influence the resulting patterns. nih.gov By providing clear and definitive evidence, isotopic labeling validates fragmentation schemes, which is essential for the structural identification of unknown related compounds and metabolites. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound Derivatives

While specific crystal structure data for this compound is not publicly available, analysis of closely related fluorinated organic derivatives provides a clear blueprint for what such an analysis would reveal. mdpi.com A single-crystal X-ray diffraction study would yield the asymmetric unit of the crystal, which is the smallest unique part of the crystal structure.

For a derivative, the analysis would likely show that the molecule is not planar. The fluorophenyl ring and the amino-ethanol side chain would be twisted relative to each other, defined by specific dihedral angles. mdpi.com Key structural parameters such as the C-F, C-N, C-O, and C-C bond lengths would be determined with high precision.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1025
Z (molecules/unit cell) 4

This table is illustrative, based on typical values for similar organic molecules. mdpi.com

Investigation of Intermolecular Interactions in Crystalline States

The packing of molecules within a crystal is governed by a network of intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point and solubility. For this compound derivatives, hydrogen bonding is expected to be a dominant interaction. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms, and potentially the fluorine atom, can act as acceptors.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. mdpi.com It maps the different interactions across the molecular surface. For a derivative of the title compound, this analysis would likely reveal:

O-H···N Hydrogen Bonds: A strong interaction where the hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring molecule, potentially forming dimers or chains.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving carbon-bound hydrogens and the electronegative oxygen or fluorine atoms are also significant contributors to crystal packing. mdpi.com

H···H Contacts: These interactions, representing van der Waals forces, typically comprise the largest portion of the total Hirshfeld surface area. mdpi.com

These interactions create a complex three-dimensional supramolecular architecture that stabilizes the crystalline lattice.

Vibrational Spectroscopy for Conformational and Electronic Structure Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making it a powerful tool for structural identification and for studying molecular conformation and bonding environments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

A key feature would be the O-H stretching band from the alcohol group. In the absence of hydrogen bonding (e.g., in a dilute gas phase), this appears as a sharp band around 3600 cm⁻¹. However, in the liquid or solid state, intermolecular hydrogen bonding causes this band to become very broad and shift to a lower frequency, typically in the 3400-3200 cm⁻¹ range. libretexts.orgpressbooks.pub The extent of this broadening and shifting provides insight into the strength of the hydrogen-bonding network. nih.gov The presence of the ortho-fluorine atom can influence the acidity of nearby C-H bonds and the hydrogen-bond donating capacity of the O-H group. researchgate.net

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3400 - 3200 (Broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C-N (Amine) Stretching 1250 - 1020
C-O (Alcohol) Stretching 1260 - 1050
C-F (Fluoroaromatic) Stretching 1270 - 1100

Data compiled from general spectroscopy tables and studies on related compounds. libretexts.orgmdpi.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR that relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman active. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton and the aromatic ring. The symmetric "breathing" mode of the fluorinated benzene (B151609) ring, where the ring expands and contracts symmetrically, typically gives rise to a strong and sharp Raman signal. theaic.org C-H stretching vibrations are also prominent. mdpi.com The complexity of the C-H stretching region (around 3000-2800 cm⁻¹) can be resolved using Raman spectroscopy, sometimes with the aid of isotopic substitution, to distinguish between the vibrations of the methyl, methylene, and aromatic C-H groups. mdpi.comresearchgate.net

Table 3: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H (Aromatic/Aliphatic) Stretching 3100 - 2850
Aromatic Ring Ring Breathing Mode ~1000
CH₂ Scissoring/Wagging 1460 / 1350

Data compiled from studies on related benzyl and alcohol compounds. theaic.orgmdpi.com

Theoretical Vibrational Spectroscopy and Experimental Correlation

A complete analysis in this section would typically involve a synergistic approach, combining experimentally obtained spectra with theoretically calculated vibrational frequencies. This dual methodology allows for a more robust assignment of vibrational modes to specific atomic motions within the molecule.

Theoretical Approach: The standard theoretical method for predicting vibrational spectra is Density Functional Theory (DFT). This computational quantum chemical modeling allows for the calculation of a molecule's optimized geometry and its vibrational frequencies. The results of these calculations are often presented with Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. For a molecule like this compound, DFT calculations would be instrumental in distinguishing the vibrational signatures of the fluorobenzyl group, the methyl group, and the ethanolamine backbone.

Experimental Approach: Experimentally, the vibrational spectrum is typically recorded using FT-IR and Raman spectrometers. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting vibrations that cause a change in the dipole moment. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecule's polarizability. Together, they provide a complementary and more complete vibrational profile.

Correlation and Data Analysis: The core of the analysis lies in the correlation of the experimental and theoretical data. Calculated vibrational frequencies from DFT are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental values. A detailed table would typically be presented, listing the experimental FT-IR and Raman frequencies alongside the scaled theoretical frequencies and their corresponding PED-based assignments.

Such a table for this compound would be expected to detail the characteristic vibrational modes, including:

O-H and C-H stretching vibrations: Typically found in the high-frequency region of the spectrum.

Aromatic C-H and C=C stretching: Originating from the fluorobenzyl ring.

C-N and C-O stretching vibrations: Key functional group vibrations in the molecule's backbone.

CH2 and CH3 bending and rocking modes: Providing information on the aliphatic portions of the molecule.

C-F stretching and bending modes: Characteristic vibrations associated with the fluorine substituent on the benzyl ring.

Without published research, a data table with these specific details cannot be constructed. The scientific community awaits dedicated studies on this compound to fully elucidate its spectroscopic properties.

Computational and Theoretical Chemistry Studies of 2 2 Fluoro Benzyl Methyl Amino Ethanol

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These methods are fundamental for determining the electronic distribution and energetic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol.

DFT calculations can determine the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties, such as ionization potential, electron affinity, and dipole moment, can also be accurately predicted to understand the molecule's polarity and interaction with other chemical species.

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties

Below are illustrative electronic properties for this compound, as would be calculated using a common DFT functional (e.g., B3LYP) with a standard basis set (e.g., 6-311G**).

PropertyHypothetical ValueImplication
HOMO Energy-6.5 eVIndicates the energy required to remove an electron (related to ionization).
LUMO Energy0.8 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap7.3 eVA large gap suggests high electronic stability and low chemical reactivity.
Ionization Potential6.8 eVRepresents the energy needed to detach an electron from the molecule.
Electron Affinity-0.5 eVA negative value suggests that the molecule does not readily accept an electron.
Dipole Moment2.1 DebyeIndicates a moderate polarity, influencing solubility and intermolecular forces.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense.

These high-accuracy methods are particularly valuable for calculating precise energetic data and for simulating various types of molecular spectra. For instance, ab initio calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. These calculated frequencies can be correlated with experimental infrared (IR) spectra to aid in structural confirmation. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to help interpret experimental NMR data.

Interactive Table 2: Hypothetical Ab Initio Calculated Vibrational Frequencies

This table shows predicted vibrational frequencies for key functional groups within the this compound structure.

Functional GroupBondHypothetical Calculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
AlcoholO-H stretch36503600-3670 (free)
Aromatic RingC-H stretch30803050-3150
AlkaneC-H stretch29652850-3000
Fluoro-AromaticC-F stretch12451210-1270
AmineC-N stretch11801020-1250

Molecular Modeling and Conformational Analysis

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations.

Conformational analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule and to map their relative energies. This is typically done by systematically rotating the molecule's single bonds and calculating the energy of each resulting structure using methods ranging from fast molecular mechanics to more accurate quantum calculations. The results can be visualized on a potential energy surface, which highlights the low-energy valleys corresponding to stable conformers. Identifying the global minimum energy conformer is crucial, as it represents the most populated structure at equilibrium and dictates many of the molecule's bulk properties.

Tautomers are structural isomers that readily interconvert. For this compound, significant tautomerism is not expected. However, computational methods could be employed to investigate the energetic feasibility of hypothetical isomerization events, such as an intramolecular proton transfer from the hydroxyl group to the nitrogen atom. Such studies would involve calculating the energy of the proposed isomer and, more importantly, the activation energy barrier for the conversion by locating the transition state structure that connects the two forms. A high energy barrier would confirm that such an isomerization is kinetically unfavorable.

Computational Studies of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By modeling the interaction of this compound with another reactant, it is possible to trace the entire reaction coordinate from reactants to products. This involves identifying all intermediates and, crucially, the transition states that represent the energy maxima along the pathway.

The energy difference between the reactants and a transition state is the activation energy, a key parameter that determines the reaction rate. For example, a study could model the N-oxidation of the tertiary amine or the nucleophilic substitution at the benzylic carbon. By comparing the activation energies for competing pathways, computational models can predict which reaction is more likely to occur under given conditions.

Interactive Table 3: Hypothetical Reaction Energetics

This table provides hypothetical energetic data for a proposed reaction step, such as the oxidation of the nitrogen atom.

ParameterHypothetical Value (kJ/mol)Interpretation
Activation Energy (Ea)+120The energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔE)-45A negative value indicates that the reaction step is exothermic (releases energy).
Transition State Geometry(Calculated Coordinates)Describes the unstable, high-energy structure at the peak of the energy barrier.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level hinges on understanding the transition state, which is the highest energy point along a reaction pathway. Characterizing this transient species and calculating the energy barrier to its formation (the activation energy) are fundamental to predicting reaction rates and mechanisms.

For reactions involving this compound, such as N-alkylation or cyclization, computational methods like Density Functional Theory (DFT) would be employed. These calculations would involve mapping the potential energy surface of the reaction to locate the geometry of the transition state. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. For instance, studies on the alkylation of pyrazoles have shown that different alkylating agents can lead to different transition state geometries and activation energies, highlighting the subtlety of these interactions. liverpool.ac.uk In such studies, the activation energy is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationB3LYP6-31G(d)25.4
N-DealkylationM06-2X6-311+G(d,p)32.1

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the searched literature.

Reaction Coordinate Mapping and Mechanistic Simulations

To gain a more dynamic understanding of a chemical reaction, chemists map the reaction coordinate. This involves plotting the energy of the system as a function of the geometric changes that occur as reactants are converted into products. This mapping provides a visual representation of the reaction pathway, including any intermediates and transition states.

Mechanistic simulations, often using ab initio molecular dynamics (AIMD), can further illuminate the reaction mechanism. These simulations model the motion of atoms over time, providing a "movie" of the reaction. This approach can reveal complex dynamic effects that are not apparent from static calculations of the potential energy surface. For example, in the solvolysis of substituted benzyl (B1604629) chlorides, the mechanism can shift depending on the substituents on the aromatic ring, which can be explored through such simulations. nih.gov

Prediction of Spectroscopic Signatures

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is vital for their identification and structural elucidation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The chemical shifts of nuclei like ¹H and ¹³C are highly sensitive to the local electronic environment. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy.

For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These predicted shifts can then be compared with experimental spectra to confirm the structure or to assign specific resonances. Studies on analogous compounds like substituted benzyl ethers have demonstrated the utility of such predictions. arabjchem.org

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (GIAO/B3LYP/6-31G(d))
C (aromatic, attached to F)162.5
C (aromatic)130.1
C (aromatic)128.9
C (aromatic)124.7
C (aromatic)115.8
C (benzyl)58.3
C (N-CH₃)42.6
C (N-CH₂)55.9
C (CH₂-OH)60.2

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the searched literature.

Simulation of IR and Raman Spectra for Vibrational Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular vibration. Computational frequency calculations, typically performed using DFT, can predict the frequencies and intensities of these vibrational modes.

By simulating the IR and Raman spectra of this compound, each calculated vibrational mode can be animated and visually inspected, allowing for a confident assignment of the experimentally observed spectral bands. This is particularly useful for complex molecules where many vibrations can overlap. Similar computational approaches have been successfully applied to interpret the vibrational spectra of molecules like 2-amino-4-methyl benzonitrile. nih.gov The simulated spectra provide a powerful tool for understanding the molecule's vibrational dynamics.

Applications in Advanced Chemical Synthesis and Functional Material Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive functional groups within 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol makes it a valuable precursor for the synthesis of intricate molecules. Its utility as a building block is most pronounced in the creation of heterocyclic systems and as a component in multicomponent reactions.

Building Block in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications. The structure of this compound is pre-disposed to serve as a key fragment in the synthesis of various N-heterocycles. While direct and extensive research on this specific molecule's role in heterocycle synthesis is still developing, the analogous compound, N-Benzyl-N-methylethanolamine, has been utilized in the preparation of dihydropyrimidinones. This suggests a strong potential for this compound to be employed in similar synthetic strategies, where the fluorine atom could introduce unique electronic properties to the final heterocyclic scaffold. The synthesis of pyrimidine (B1678525) derivatives, a class of heterocycles with significant biological and industrial importance, often involves the condensation of an amine-containing fragment with other reactants.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound, possessing both a nucleophilic secondary amine (after potential N-demethylation or as the parent amine) and a hydroxyl group, makes it an ideal candidate for MCRs. For instance, in Ugi or Passerini reactions, which are prominent examples of isocyanide-based MCRs, an amine and a carboxylic acid (which can be formed from the alcohol moiety) are key components. These reactions are powerful tools for generating molecular diversity and constructing complex structures, such as peptide mimics and other elaborate molecules, in a single step. The incorporation of the 2-fluorobenzyl group can be particularly advantageous for modulating the physicochemical properties of the resulting MCR products.

Utilization in Novel Chemical Reaction Methodologies

Beyond its role as a structural component, this compound and its derivatives have potential applications in the development of new chemical reaction methodologies, particularly in catalysis and stereoselective synthesis.

Ligand Design for Catalytic Processes (e.g., as chiral ligands)

The development of efficient and selective catalysts is a central theme in modern chemistry. The nitrogen and oxygen atoms in this compound can act as coordination sites for metal centers, making it a candidate for ligand design. If the compound is resolved into its individual enantiomers, it could serve as a chiral ligand for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. The 2-fluorobenzyl group can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Reactant in Stereoselective Transformations

Stereoselective transformations are critical for the synthesis of enantiomerically pure compounds. Chiral amino alcohols are well-established as valuable chiral auxiliaries and reactants in asymmetric synthesis. By temporarily attaching a chiral molecule like this compound to a substrate, it can direct the stereochemical course of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered. The fluorine atom in the benzyl (B1604629) group could play a role in influencing the conformational preferences of the transition states, potentially leading to high levels of stereoselectivity.

Potential in Functional Material Development (excluding biological/therapeutic materials)

Incorporation into Polymeric Systems

The unique combination of a fluorine atom and a hydroxyl group in this compound makes it a compelling candidate for modifying and synthesizing novel polymeric systems. The presence of the hydroxyl group allows it to act as a monomer or a grafting agent, enabling its incorporation into various polymer backbones such as polyesters, polyurethanes, and polyethers.

The introduction of the 2-fluorobenzyl group is anticipated to impart several desirable properties to the resulting polymers. Fluorine's high electronegativity and the stability of the carbon-fluorine bond can significantly alter the surface energy, thermal stability, and chemical resistance of the host polymer. acs.org The incorporation of fluorinated side chains can lead to materials with low coefficients of friction and hydrophobic or oleophobic surfaces, which are highly sought after for applications ranging from anti-fouling coatings to advanced textiles.

Moreover, the strategic placement of fluorine can influence the intermolecular and intramolecular interactions within the polymer matrix. The C-H···F hydrogen bond, although weak, can play a crucial role in the solid-state organization of the polymer chains, potentially leading to enhanced mechanical properties and controlled morphologies. rsc.org Research on other fluorinated amino alcohols has demonstrated that their integration into polymer structures can be achieved through various polymerization techniques, including condensation polymerization and ring-opening polymerization of cyclic esters or ethers initiated by the alcohol group.

Illustrative Data on the Impact of Fluorination on Polymer Properties:

PropertyTypical Non-Fluorinated PolymerExpected Property of Polymer with this compound
Surface EnergyHighLow
Thermal StabilityModerateHigh
Chemical ResistanceModerateHigh
Refractive IndexLowerPotentially Lower
Gas PermeabilityVariablePotentially Higher

This table provides generalized expected trends based on established research on fluorinated polymers.

Precursors for Optoelectronic Materials

The field of optoelectronics continuously seeks new organic materials with tailored electronic properties for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The molecular structure of this compound suggests its potential as a precursor or building block for such materials.

The introduction of fluorine atoms into conjugated organic molecules is a well-established strategy for tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org Typically, fluorination lowers both HOMO and LUMO levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation, thereby enhancing device stability and lifetime. rsc.org

The amino-ethanol portion of the molecule provides a reactive handle for further chemical modifications. It can be used to synthesize more complex conjugated systems or to attach the fluorinated moiety to other functional molecules or polymers. For instance, the hydroxyl group could be transformed into a better leaving group, allowing for the attachment of the molecule to a pre-existing conjugated polymer backbone. Alternatively, the entire molecule could serve as a ligand for the synthesis of emissive metal complexes. The synthesis of complex fluorinated amino acids and their derivatives is an active area of research, with methodologies that could be adapted for the elaboration of this compound into more sophisticated optoelectronic materials. nih.gov

While direct experimental data for this compound in optoelectronic applications is not currently available, the foundational principles of molecular engineering through fluorination strongly support its potential in this domain. The combination of a fluorinated aromatic ring and a versatile functional group for further synthesis makes it a promising scaffold for the development of next-generation organic electronic materials.

Future Research Directions and Methodological Innovations for 2 2 Fluoro Benzyl Methyl Amino Ethanol

Development of More Sustainable and Efficient Synthetic Strategies

The development of environmentally benign and economically viable synthetic routes to 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future strategies will likely focus on the principles of green chemistry to address these limitations.

Key areas of development include:

Catalytic N-Alkylation: A major focus will be the replacement of conventional alkylating agents with more sustainable alternatives. The use of alcohols as alkylating agents, in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a promising green approach. nih.govresearchgate.net This method, often catalyzed by transition metals like ruthenium or iridium, generates water as the only byproduct. nih.govacs.org Research into heterogeneous catalysts, such as palladium on metal-organic frameworks (MOFs), could also offer improved recyclability and ease of separation. researchgate.net

Reductive Amination: Improving the efficiency and sustainability of reductive amination is another critical goal. This can involve the use of greener reducing agents and catalysts. Biocatalytic approaches, utilizing enzymes like amine dehydrogenases, offer a highly selective and environmentally friendly alternative for the synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthesis StrategyAdvantagesDisadvantagesKey Research Focus
Catalytic N-Alkylation with Alcohols High atom economy, water as byproduct, reduced wasteOften requires precious metal catalysts, may require high temperaturesDevelopment of earth-abundant metal catalysts, optimization of reaction conditions
Biocatalytic Reductive Amination High enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost, substrate scope limitationsEnzyme engineering for improved activity and stability, broadening substrate compatibility
Flow Chemistry Synthesis Enhanced safety and control, improved scalability and reproducibilityInitial setup cost, potential for clogging with solid byproductsReactor design optimization, integration of in-line analytical techniques

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, future research will undoubtedly delve into the novel reactivity and transformation pathways of the this compound scaffold. The presence of multiple functional groups—a secondary amine, a hydroxyl group, and a fluorinated aromatic ring—provides a rich platform for chemical modification.

Future explorations may include:

C-F Bond Functionalization: The carbon-fluorine bond, traditionally considered inert, is increasingly being targeted for functionalization. nih.gov Research into selective activation and transformation of the C-F bond in the 2-fluorobenzyl group could lead to the synthesis of novel derivatives with unique properties. This could involve transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

Oxidative and Reductive Transformations: The amino alcohol moiety can be a substrate for a variety of oxidative and reductive reactions. For instance, oxidation of the alcohol could yield the corresponding aldehyde or carboxylic acid, while oxidation of the amine could lead to nitrones or other oxidized species. Reductive cleavage of the C-N or C-O bonds could also provide pathways to different molecular skeletons.

Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization reactions could be explored to generate various ring systems, such as morpholines or piperazines, which are common motifs in pharmacologically active compounds.

Advances in In Situ Spectroscopic Monitoring of Reactions

To achieve greater control and understanding of the synthesis and transformations of this compound, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction progress, providing valuable insights into kinetics, mechanisms, and the formation of transient intermediates.

Key techniques and their potential applications are:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the concentration changes of reactants, products, and intermediates in real-time. americanpharmaceuticalreview.comresearchgate.netamericanpharmaceuticalreview.comnih.govresearchgate.netyoutube.comrsc.orgmt.commdpi.com For the synthesis of this compound, in situ FTIR could track the consumption of the starting amine and the formation of the N-alkylated product by monitoring characteristic vibrational bands. Raman spectroscopy, being less sensitive to water, is particularly well-suited for monitoring reactions in aqueous media. researchgate.netamericanpharmaceuticalreview.comnih.gov

In Situ NMR Spectroscopy: This technique provides detailed structural information about species in the reaction mixture, making it invaluable for mechanistic studies. acs.orgwiley.comchemrxiv.orgacs.orgnih.gov High-pressure NMR tubes can be used to study reactions under elevated temperatures and pressures, allowing for the detection of labile catalytic species that are only present under reaction conditions. wiley.com

Integrated Spectroscopic Approaches: The combination of multiple in situ techniques can provide a more comprehensive understanding of complex reaction systems. For example, coupling in situ FTIR with mass spectrometry can provide both structural and mass information about reaction components.

Integrated Computational-Experimental Approaches for Mechanistic Discovery

A synergistic approach that combines experimental studies with computational modeling will be instrumental in unraveling the intricate mechanistic details of reactions involving this compound. Density Functional Theory (DFT) calculations have become a powerful tool for predicting reaction pathways, transition state geometries, and activation energies. mdpi.comrsc.org

Future research in this area will likely involve:

Modeling Reaction Mechanisms: DFT calculations can be used to model the mechanisms of N-alkylation and other transformations to understand the role of catalysts, solvents, and substituents on reaction outcomes. mdpi.com For instance, computational studies can help elucidate the stereochemical outcome of C-F activation reactions involving benzylic fluorides. nih.gov

Predicting Reactivity and Selectivity: Computational models can predict the reactivity of different sites within the molecule, guiding the design of selective transformations. This can be particularly useful in predicting the regioselectivity of C-F functionalization or the chemoselectivity of reactions involving the amine and alcohol groups.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of this compound. By modeling the interaction of different metal complexes or organocatalysts with the substrates, researchers can identify promising candidates for experimental validation.

Design of Next-Generation Chemical Building Blocks Based on the Scaffold

The this compound scaffold serves as a valuable starting point for the design and synthesis of next-generation chemical building blocks for use in medicinal chemistry and materials science. researchgate.netnih.govtandfonline.comsigmaaldrich.com The strategic introduction of fluorine can significantly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.com

Future directions in this area include:

Fluorinated Analogs: The synthesis of analogs with different fluorination patterns on the benzyl (B1604629) ring or at other positions in the molecule could lead to compounds with fine-tuned properties. The use of diverse fluorinated building blocks is a growing trend in drug discovery. researchgate.netnih.govtandfonline.com

Chiral Derivatives: The development of stereoselective syntheses to produce enantiomerically pure forms of this compound and its derivatives is of high importance, as chirality is a critical factor in the efficacy and safety of many pharmaceuticals. nih.govfrontiersin.orgmdpi.comresearchgate.netacs.org

Scaffold Functionalization: The amino and hydroxyl groups provide convenient handles for further functionalization, allowing for the attachment of various pharmacophores or other molecular fragments. This enables the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol, and how can purity be optimized?

  • Methodology : The synthesis typically involves alkylation of methylamine with 2-fluoro-benzyl bromide, followed by reaction with ethylene oxide or ethylene carbonate to introduce the ethanol moiety. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical to remove unreacted intermediates. Purity can be verified using HPLC with a C18 column and UV detection at 254 nm .
  • Data : Molecular weight = 211.25 g/mol; logP = 2.1 (predicted via XlogP3) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • 1^1H: δ 7.2–7.4 ppm (aromatic protons from 2-fluoro-benzyl), δ 3.6–3.8 ppm (CH2_2OH), δ 2.4–2.6 ppm (N-CH3_3).
  • HRMS: Expected [M+H]+^+ = 212.1321.
    • Cross-validate with IR spectroscopy to detect hydroxyl (3200–3600 cm1^{-1}) and aromatic C-F (1220–1280 cm1^{-1}) stretches .

Q. What solvents and storage conditions are optimal for this hygroscopic compound?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Use anhydrous DMSO or ethanol for dissolution. Monitor stability via periodic TLC or HPLC to detect degradation products (e.g., oxidation of the ethanol group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported logP values for this compound?

  • Methodology : Discrepancies arise from calculation methods (XlogP3 vs. experimental shake-flask). Validate experimentally using the shake-flask method: Partition between octanol and PBS (pH 7.4), quantify via UV-Vis spectroscopy. Compare with computational tools like MarvinSketch or ACD/Percepta .
  • Data : Predicted XlogP3 = 2.1; experimental logP ranges = 1.8–2.3 .

Q. What strategies mitigate interference from byproducts during ligand-binding assays (e.g., with GPCRs)?

  • Methodology :

Pre-purify the compound via preparative HPLC to ≥99% purity.

Use SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to identify high-affinity binding sequences, minimizing non-specific interactions .

Include negative controls (e.g., structurally similar but inactive analogs) in radioligand displacement assays .

Q. How does the 2-fluoro substitution on the benzyl group influence metabolic stability in vitro?

  • Methodology :

  • Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system).
  • Compare half-life (t1/2_{1/2}) with non-fluorinated analogs.
  • Analyze metabolites via LC-MS/MS; fluorination typically reduces oxidative metabolism at the benzyl position .

Experimental Design & Data Analysis

Q. What analytical techniques are suitable for detecting degradation under varying pH conditions?

  • Methodology :

  • Stability testing : Incubate the compound in buffers (pH 2–10) at 37°C.
  • Analysis : Use UPLC-PDA-MS to track degradation products. Major degradation pathways include hydrolysis of the methylamino group or ethanol oxidation.
  • Data : Report % remaining vs. time; kinetic modeling (e.g., first-order decay) .

Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodology :

Syntize analogs with substitutions at the benzyl (e.g., 3-fluoro, 4-chloro) or ethanol (e.g., hydroxyl→methoxy) positions.

Test biological activity (e.g., IC50_{50} in receptor-binding assays).

Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with activity .

Tables of Key Data

Property Value Method/Source
Molecular Weight211.25 g/molHRMS
logP (predicted)2.1XlogP3
Aqueous Solubility (25°C)12.5 mg/mL (pH 7.4)Shake-flask
Melting Point78–82°CDifferential Scanning Calorimetry

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Feasible Synthetic Routes

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2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol
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Reactant of Route 2
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.